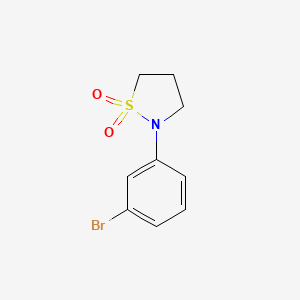
2-(3-Bromophenyl)isothiazolidine 1,1-dioxide
Vue d'ensemble
Description
2-(3-Bromophenyl)isothiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C9H10BrNO2S and its molecular weight is 276.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3-Bromophenyl)isothiazolidine 1,1-dioxide, identified by the CAS number 71703-15-6, is a compound belonging to the isothiazolidine class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. The presence of the bromophenyl group enhances its chemical properties and potential interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C9H10BrNO2S, with a molecular weight of approximately 276.15 g/mol. The structure features a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which is characteristic of isothiazolidines. The unique bromination at the phenyl position contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrNO2S |
| Molecular Weight | 276.15 g/mol |
| CAS Number | 71703-15-6 |
Antimicrobial Activity
Research has demonstrated that derivatives of isothiazolidines, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, suggesting their potential use as antimicrobial agents in clinical settings .
Antidiabetic Activity
A notable study explored the antidiabetic potential of related compounds through their inhibition of the α-glucosidase enzyme, which plays a critical role in carbohydrate metabolism. The compound demonstrated promising inhibitory activity with an IC50 value comparable to established antidiabetic medications . This suggests that modifications to the isothiazolidine structure can enhance its efficacy against diabetes.
Anti-inflammatory Effects
The compound's interaction with enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases, indicates its potential as an anti-inflammatory agent. In vitro studies have shown that higher concentrations can lead to cytotoxic effects on certain cell lines, highlighting the need for careful dose management in therapeutic applications .
Study on α-Glucosidase Inhibition
In a study focused on the synthesis of various isothiazolidine derivatives, it was found that this compound exhibited significant α-glucosidase inhibition. The molecular docking studies revealed interactions with key residues in the enzyme's active site, contributing to its inhibitory effects .
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using MTT assays on HepG2 cells. Results indicated that while lower concentrations were well-tolerated by cells, higher concentrations resulted in reduced cell viability. This underscores the importance of determining safe dosage levels for potential therapeutic use .
Summary of Biological Activities
Propriétés
IUPAC Name |
2-(3-bromophenyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZFOXCQQCMSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501984 | |
| Record name | 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71703-15-6 | |
| Record name | Isothiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














